molecular formula C13H18Cl2F3N3OS B12763122 (RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride CAS No. 130997-54-5

(RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride

Cat. No.: B12763122
CAS No.: 130997-54-5
M. Wt: 392.3 g/mol
InChI Key: ZLFMQNUMBGBAKO-UHFFFAOYSA-N
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Description

(RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-dimethylaminoethyl chloride hydrochloride with a suitable benzothiazoline derivative under controlled conditions . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (RS)-3-(2-Dimethylaminopropyl)-2-imino-6-trifluoromethoxybenzothiazoline dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique trifluoromethoxybenzothiazoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

130997-54-5

Molecular Formula

C13H18Cl2F3N3OS

Molecular Weight

392.3 g/mol

IUPAC Name

1-[2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]-N,N-dimethylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C13H16F3N3OS.2ClH/c1-8(18(2)3)7-19-10-5-4-9(20-13(14,15)16)6-11(10)21-12(19)17;;/h4-6,8,17H,7H2,1-3H3;2*1H

InChI Key

ZLFMQNUMBGBAKO-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=C(C=C2)OC(F)(F)F)SC1=N)N(C)C.Cl.Cl

Origin of Product

United States

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